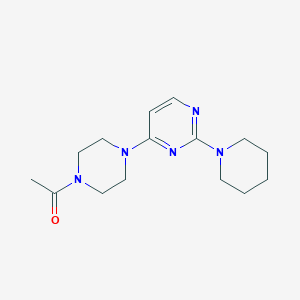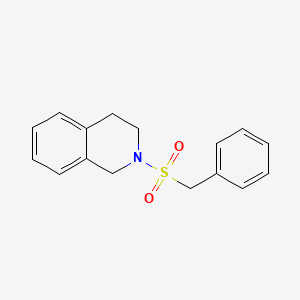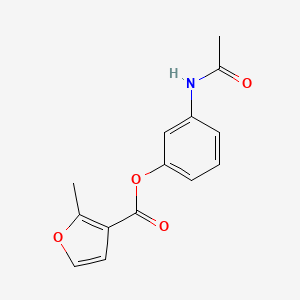![molecular formula C21H21N3O3 B5533376 6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5533376.png)
6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoxalinedione compounds involves various strategies, including electrochemical synthesis, which has been employed for generating quinoxalinediones with high purity and good yield. For instance, the electrooxidation of catechol in the presence of specific diamines in aqueous solution has proven effective for synthesizing quinoxalinediones like 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione (Dowlati, Nematollahi, & Othman, 2012).
Molecular Structure Analysis
The molecular structure of quinoxalinediones, including their derivatives, has been extensively studied using X-ray crystallography. These studies reveal that the quinoxaline ring system is essentially planar, and the structural details provide insights into the compound's reactivity and interaction capabilities (Janati et al., 2017).
Chemical Reactions and Properties
Quinoxalinediones undergo various chemical reactions, including alkylation and arylation, leading to a wide range of derivatives with diverse properties. The reactivity of these compounds towards different reagents highlights their potential in synthesizing novel compounds with specified chemical properties (Zouitini et al., 2017).
Physical Properties Analysis
The physical properties of quinoxalinediones, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined by the specific substituents on the quinoxaline ring, which can be tailored through synthetic modifications (Shi et al., 2007).
Chemical Properties Analysis
Quinoxalinediones exhibit a range of chemical properties, including redox behavior and the ability to form hydrogen bonds, which are essential for their biological activity. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with HOMO-LUMO analysis, provide detailed insights into the electronic structure and reactivity of these compounds (Sebastian et al., 2015).
Propiedades
IUPAC Name |
6-(3-methyl-3-phenylpiperidine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(15-6-3-2-4-7-15)10-5-11-24(13-21)20(27)14-8-9-16-17(12-14)23-19(26)18(25)22-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLJPYBQWDRULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5533326.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5533338.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5533353.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5533357.png)

![methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate](/img/structure/B5533380.png)
![N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B5533385.png)

![N-(5-chloro-2-pyridinyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5533391.png)
![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)